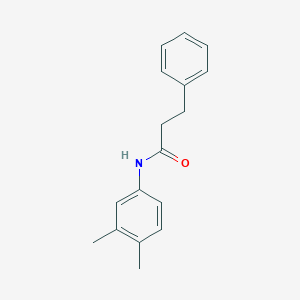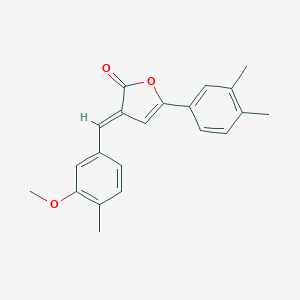
N-(6-méthyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide” is a derivative of benzothiazole . Benzothiazole derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis
Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, are highly reactive and can participate in a wide variety of chemical reactions .Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target theDprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, these compounds may inhibit the DprE1 enzyme, thereby hindering the survival of M. tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to exhibit inhibitory effects againstM. tuberculosis, suggesting that they may lead to the death of these bacteria .
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has several advantages and limitations for lab experiments, including:
Advantages:
1. N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is relatively easy to synthesize, and the yield is reasonable.
2. N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has shown significant biological activity in various scientific research applications.
3. N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has low toxicity, making it a potential candidate for further development.
Limitations:
1. N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is relatively unstable and can degrade over time, leading to a decrease in biological activity.
2. N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has limited solubility in water, making it difficult to use in aqueous-based experiments.
3. N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has not been extensively studied in vivo, limiting its potential applications in drug development.
Orientations Futures
There are several future directions for N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide research, including:
1. Further investigation of the mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide.
2. Development of more stable analogs of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide with improved biological activity.
3. Investigation of the in vivo efficacy of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide in animal models.
4. Exploration of the potential applications of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide in drug development, including the development of antimicrobial, antioxidant, and anticancer drugs.
5. Investigation of the potential applications of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide in other fields, such as agriculture and food preservation.
Conclusion
In conclusion, N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has shown significant biological activity in various scientific research applications, including antimicrobial, antioxidant, and anticancer activity. However, further research is needed to fully understand the mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide and to explore its potential applications in drug development and other fields.
Méthodes De Synthèse
N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is synthesized by reacting 6-methyl-2-aminobenzothiazole with cyclopropanecarbonyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane, and the resulting product is purified using column chromatography. The yield of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is around 40%, and the purity can be confirmed using NMR spectroscopy.
Applications De Recherche Scientifique
Inhibition de la kinase ITK pour le traitement de l'asthme allergique
Le composé N-(6-méthyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide a été étudié pour son potentiel à inhiber la tyrosine kinase non réceptrice ITK, qui fait partie de la cascade de signalisation du récepteur des cellules T. Cette inhibition pourrait représenter un nouveau traitement pour l'asthme allergique, car l'ITK joue un rôle important dans l'activation des cellules T et la réponse inflammatoire associée à l'asthme .
Activité myorelaxante
Une autre application de ce composé est liée à ses propriétés myorelaxantes. Plus précisément, le 2-amino-6-méthylbenzothiazole, qui est structurellement apparenté à notre composé d'intérêt, a été étudié pour son activité antitétanique. Cela suggère que des dérivés comme le This compound pourraient également être explorés pour des applications neuromusculaires similaires .
Synthèse chimique et recherche pharmacologique
Ce composé est disponible auprès de divers fournisseurs pour les besoins de la recherche scientifique, ce qui indique son utilisation dans la synthèse chimique et la recherche pharmacologique. Il sert de brique de base dans la synthèse de molécules plus complexes qui pourraient avoir diverses activités biologiques .
Synthèse de dérivés pour l'évaluation pharmacologique
Le motif structural du benzothiazole est souvent utilisé dans la synthèse de dérivés pharmacologiquement actifs. Par exemple, il y a eu des recherches sur la synthèse de N-(6-chlorobenzo[d]thiazol-2-yl)-5-phényl substitués-1,3,4-oxadiazol-2-amines, ce qui suggère que notre composé pourrait également être utilisé comme précurseur ou intermédiaire dans la création de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAAFFCTEWXZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[3-(N-{[(2-chlorobenzyl)sulfanyl]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B415426.png)
![N-[4-(N-{[(2-chlorobenzyl)sulfanyl]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B415427.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B415430.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide](/img/structure/B415432.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-cycloheptylidenepropanohydrazide](/img/structure/B415433.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)propanohydrazide](/img/structure/B415435.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}propanohydrazide](/img/structure/B415436.png)
![5-{4-nitrophenyl}-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B415437.png)
![4,4'-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B415438.png)


![5-(4-isopropylphenyl)-3-[4-(octyloxy)benzylidene]-2(3H)-furanone](/img/structure/B415446.png)

